Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] is an organic compound with a complex structure It is characterized by the presence of methoxy and methyl groups attached to a benzene ring, making it a derivative of benzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] typically involves the reaction of 4-methoxybenzaldehyde with 2-methoxy-5-methylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.
Scientific Research Applications
Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-oxybis[4-methyl-]: Similar in structure but lacks the methoxy groups.
Benzene, 1,1’-(1-methylethylidene)bis[4-methoxy-]: Contains methoxy groups but differs in the positioning of the substituents.
Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-: Another derivative with different substituents.
Uniqueness
Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
647012-23-5 |
---|---|
Molecular Formula |
C24H26O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-methoxy-2-[(2-methoxy-5-methylphenyl)-(4-methoxyphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C24H26O3/c1-16-6-12-22(26-4)20(14-16)24(18-8-10-19(25-3)11-9-18)21-15-17(2)7-13-23(21)27-5/h6-15,24H,1-5H3 |
InChI Key |
XFJCJCKKOYZBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.